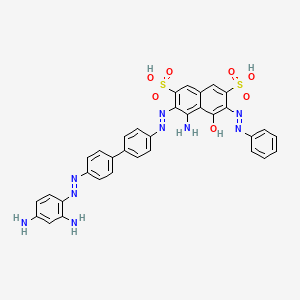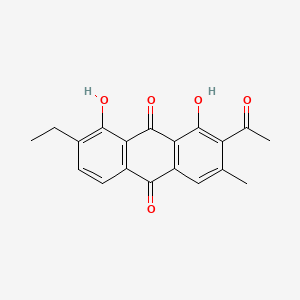
Huanglongmycin N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Huanglongmycin N is a natural product isolated from the bacterium Streptomyces sp. CB09001. It belongs to the family of aromatic polyketides, which are known for their diverse biological activities. This compound has been identified as a DNA topoisomerase I inhibitor, making it a compound of interest for its potential anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Huanglongmycin N is biosynthesized by a type II polyketide synthase (PKS) pathway. The biosynthesis involves the condensation of nine molecules of malonyl-CoA to form a nonaketide chain, which undergoes cyclization, reduction, and aromatization to yield the final product . The specific genes involved in this biosynthetic pathway have been identified in the Streptomyces sp. CB09001 genome .
Industrial Production Methods
For large-scale production, Streptomyces sp. CB09001 can be fermented in suitable media. The fermentation process involves growing the bacteria in large bioreactors, followed by extraction and purification of this compound from the culture broth .
Análisis De Reacciones Químicas
Types of Reactions
Huanglongmycin N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its aromatic polyketide structure, which provides multiple reactive sites .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives retain the core aromatic structure but exhibit different functional groups, which can alter their biological activities .
Aplicaciones Científicas De Investigación
Huanglongmycin N has several scientific research applications:
Mecanismo De Acción
Huanglongmycin N exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By binding to the enzyme, this compound prevents it from re-ligating the DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a promising anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Huanglongmycin N is structurally similar to other aromatic polyketides, such as doxorubicin and tetracycline. These compounds also exhibit significant biological activities, including anticancer and antibiotic properties .
Uniqueness
What sets this compound apart is its specific inhibition of DNA topoisomerase I, whereas other similar compounds may target different enzymes or pathways. Additionally, this compound’s unique tricyclic scaffold with a benzene-fused pyran/pyrone structure distinguishes it from other polyketides .
Propiedades
Fórmula molecular |
C19H16O5 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
2-acetyl-7-ethyl-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H16O5/c1-4-10-5-6-11-14(16(10)21)19(24)15-12(17(11)22)7-8(2)13(9(3)20)18(15)23/h5-7,21,23H,4H2,1-3H3 |
Clave InChI |
VYJBLWXOYRRIMU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


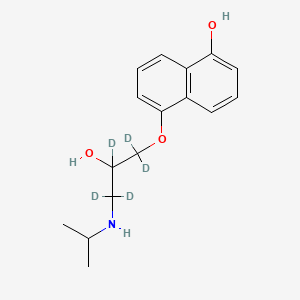
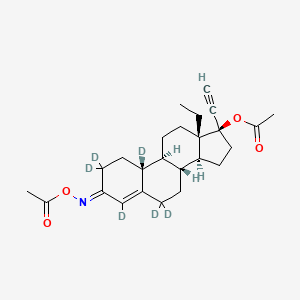
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
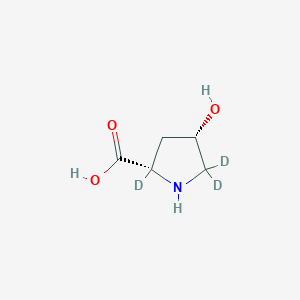
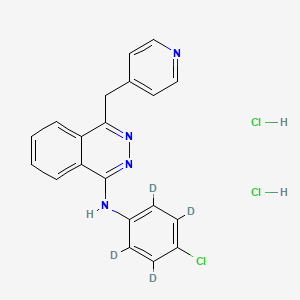
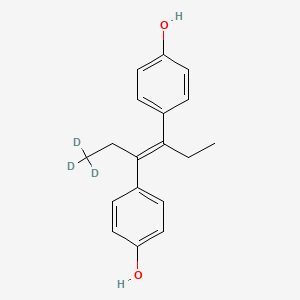
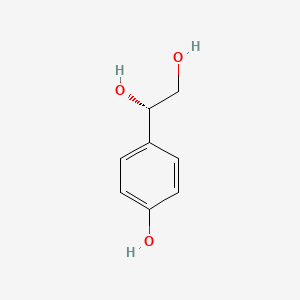

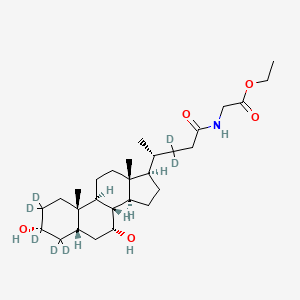
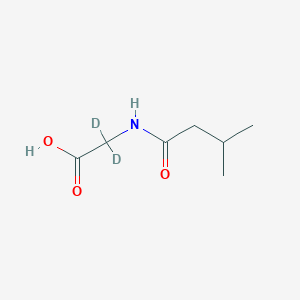

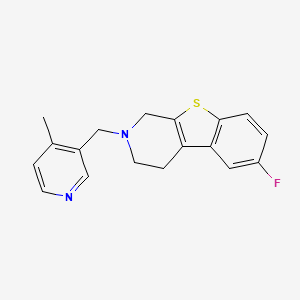
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
